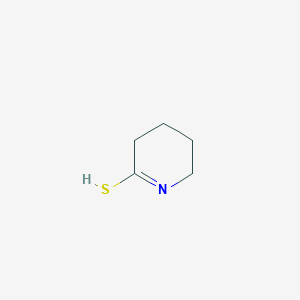

2,3,4,5-tetrahydropyridine-6-thiol

Description

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridine-6-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVHYGRJLCAOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN=C(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Synthesis of Novel Tetrahydropyridine Derivatives: A Strategic Framework for Drug Development

Executive Summary

As a Senior Application Scientist, I approach the discovery and synthesis of tetrahydropyridines (THPs) not merely as an exercise in chemical bond formation, but as the strategic assembly of privileged pharmacophores. The THP scaffold is a highly versatile, nitrogen-containing heterocyclic moiety that has become a cornerstone in modern medicinal chemistry and drug discovery. This technical guide outlines the rational design, mechanistic biological pathways, and advanced synthetic methodologies required to construct highly functionalized THP derivatives. By transitioning from traditional, multi-step linear syntheses to organocatalytic multicomponent reactions (MCRs), we achieve unprecedented atom economy, stereocontrol, and scalability[1].

Rational Drug Design: The Tetrahydropyridine Scaffold

The structural plasticity of the THP ring allows for precise functionalization at the C2, C3, C5, and C6 positions. This flexibility enables medicinal chemists to meticulously tune the electronic and steric parameters required for target receptor binding. Recent drug discovery campaigns have demonstrated that specific substitutions on the THP ring dictate its pharmacological trajectory. For instance, N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines have shown significant antiproliferative activity against breast cancer cell lines by modulating estrogen receptor alpha (ERα)[2]. Concurrently, highly substituted 1,2,3,4-tetrahydropyridines have emerged as potent antibiofilm agents capable of eradicating methicillin-resistant Staphylococcus aureus (MRSA)[3].

Mechanistic Pathways in Biological Systems

Understanding the causality behind a drug's efficacy requires mapping its interaction with the biological target. In the context of antimicrobial resistance, THP derivatives exhibit a unique mechanism of action. Rather than exclusively targeting intracellular machinery, specific THP analogues penetrate and destabilize the extracellular polymeric substance (EPS) of bacterial biofilms, leading to matrix collapse and subsequent bacterial cell death[3].

Fig 1. Mechanism of THP-mediated bacterial biofilm disruption and eradication.

Advanced Synthetic Methodologies: Organocatalytic Multicomponent Reactions

Historically, the synthesis of THP derivatives relied on multi-step sequences that suffered from poor atom economy, reliance on toxic transition-metal catalysts, and laborious chromatographic purifications. To bypass these bottlenecks, our synthetic paradigm utilizes one-pot Multicomponent Reactions (MCRs)[1].

The Causality of Methodological Choice: We specifically employ 1,2,4,5-Benzenetetracarboxylic acid (H4BTCA) as a mild organocatalyst[3]. The selection of H4BTCA is deliberate: it acts as a multi-site proton donor that initiates the reaction by forming enamine and imine intermediates simultaneously. This avoids the destructive side reactions and epimerization typical of harsh Brønsted acids. Furthermore, it enables a formal[2+2+1+1] or [3+2+1] cyclization cascade that constructs the THP core in a single operational step, generating only water as a byproduct[1].

Fig 2. Multicomponent reaction mechanism for THP synthesis via H4BTCA catalysis.

Self-Validating Experimental Protocol: H4BTCA-Catalyzed Synthesis

A chemical protocol is only as robust as its built-in validation checkpoints. The following methodology for the synthesis of highly functionalized THPs is engineered as a self-validating system, ensuring high fidelity, reproducibility, and stereochemical control without the need for column chromatography[3].

Step 1: Reagent Preparation & Stoichiometry

-

Action: In a 50 mL round-bottom flask, combine aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and β-ketoester (0.5 mmol) in 5 mL of absolute ethanol.

-

Causality: The 2:2:1 stoichiometric ratio is critical. The reaction requires two equivalents of the aldehyde and amine to form the dual imine/enamine intermediates necessary for the subsequent intermolecular Mannich-type condensation.

Step 2: Catalytic Initiation

-

Action: Add H4BTCA (15 mol %) to the stirring mixture at room temperature.

-

Causality: A 15 mol % catalyst loading provides optimal proton donation to drive the reaction forward without lowering the pH to a level that would hydrolyze the fragile enamine intermediate.

Step 3: In-Situ Thermodynamic Monitoring

-

Action: Stir the reaction at room temperature and monitor progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

-

Causality: Room temperature conditions prevent the thermodynamic degradation of the intermediates. Complete consumption of the β-ketoester (usually within 2-4 hours) serves as the primary validation checkpoint for cascade completion.

Step 4: Isolation via Precipitation

-

Action: Upon completion, pour the mixture into crushed ice. Filter the resulting solid precipitate and wash with cold aqueous ethanol.

-

Causality: This step bypasses silica gel chromatography. The differential solubility of the highly crystalline THP product versus the unreacted starting materials ensures high-purity isolation (typically >95% purity pre-recrystallization).

Step 5: Stereochemical Validation (Quality Control)

-

Action: Analyze the purified product using 1H NMR, 13C NMR, and 2D NOESY spectroscopy.

-

Causality: Because no chiral catalyst is employed, relative stereochemistry must be validated. The absence of a NOESY correlation between the protons at the C2 and C6 positions serves as the definitive, self-validating proof that the substituents occupy the thermodynamically favored trans orientation[3].

Quantitative Analysis & Substrate Scope

The robustness of the H4BTCA-catalyzed protocol is demonstrated by its broad substrate scope and the potent biological activity of the resulting derivatives. The table below summarizes the quantitative yield and antibiofilm efficacy (Minimum Inhibitory Concentration) of synthesized THP analogues[3].

| Compound ID | Aromatic Aldehyde | Aniline Derivative | Isolated Yield (%) | S. aureus MIC (µg/mL) |

| THP-4a | Benzaldehyde | Aniline | 92% | 16.0 |

| THP-4b | 4-Chlorobenzaldehyde | Aniline | 89% | 8.0 |

| THP-4k | 4-Hydroxybenzaldehyde | 4-Fluoroaniline | 93% | 4.0 |

| THP-4r | 3-Nitrobenzaldehyde | 4-Methoxyaniline | 86% | 32.0 |

Data Interpretation: The inclusion of electron-withdrawing groups (e.g., fluorine) on the aniline ring combined with hydrogen-bond donors (e.g., hydroxyl) on the aldehyde ring (Compound THP-4k) synergistically enhances both the synthetic yield (93%) and the biological potency (MIC 4.0 µg/mL).

Conclusion

The discovery and synthesis of novel tetrahydropyridine derivatives represent a dynamic intersection of green chemistry and rational drug design. By leveraging organocatalytic multicomponent reactions, researchers can rapidly generate diverse libraries of structurally complex, stereodefined THPs. Implementing self-validating protocols ensures that these libraries maintain the high chemical fidelity required for advanced pharmacological screening, ultimately accelerating the pipeline from benchtop synthesis to clinical application.

References

-

Tetrahydropyridines: a recent update for their multicomponent synthesis Source: RSC Advances URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]

- 2. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfhydryl (-SH) Functional Group in Medicinal Chemistry: Reactivity, Drug Design, and Analytical Workflows

Abstract: The sulfhydryl (thiol) functional group occupies a unique and highly privileged position in medicinal chemistry. Characterized by its high nucleophilicity, distinct redox potential, and ability to coordinate with transition metals, the -SH group serves a dual role in modern pharmacology. It acts both as a critical pharmacophore within therapeutic agents and as a highly sought-after nucleophilic target on proteins for the design of targeted covalent inhibitors (TCIs). This technical guide explores the mechanistic causality behind thiol-based drug design, the kinetic principles of cysteine-targeted covalent inhibition, and the self-validating analytical workflows required to quantify sulfhydryl reactivity in the laboratory.

The Chemical Dualism of the Sulfhydryl Group

In biological systems, the sulfhydryl group is predominantly found in the amino acid cysteine and the tripeptide glutathione (GSH). The sulfur atom in a thiol is larger and more polarizable than the oxygen atom in an alcohol, making the -SH group a superior nucleophile. Furthermore, the pKa of a typical aliphatic thiol ranges from 8.0 to 9.0, meaning that at physiological pH (7.4), a small but significant fraction exists as the highly reactive thiolate anion (R-S⁻)[1].

In medicinal chemistry, this reactivity is harnessed in two distinct paradigms:

-

Thiol-Bearing Therapeutics: Drugs that utilize a free -SH group to exert their primary mechanism of action (e.g., metal chelation, radical scavenging, or disulfide cleavage)[2].

-

Cysteine-Targeted Covalent Inhibitors: Electrophilic drugs designed to selectively react with the -SH group of a specific cysteine residue on a target protein, forming a stable covalent bond[3].

Thiol-Bearing Therapeutics: Pharmacodynamics and Clinical Utility

Designing a drug with a free thiol group is a deliberate structural choice aimed at exploiting sulfur's specific electronic properties. Thiol-containing drugs can reduce toxic electrophiles, restore cellular antioxidant pools, and form highly stable coordination complexes with heavy metals[2].

A classic example of rational design is Captopril , the first orally active angiotensin-converting enzyme (ACE) inhibitor. The inclusion of the sulfhydryl group was not arbitrary; it was engineered specifically to act as a bidentate ligand, chelating the catalytic zinc ion (Zn²⁺) in the active site of ACE, thereby neutralizing the enzyme's hydrolytic activity[2]. Similarly, Amifostine is administered as a prodrug that is dephosphorylated in vivo to its active thiol form (WR-1065), which scavenges radiation-induced oxygen radicals to protect healthy tissues[2].

Table 1: FDA-Approved Thiol-Containing Therapeutics and Their Mechanisms

| Drug Name | Primary Target / Mechanism | Clinical Indication | Mechanistic Role of the -SH Group |

| N-acetylcysteine (NAC) | Glutathione (GSH) Replenishment | Acetaminophen Overdose | Acts as a GSH prodrug; the -SH group scavenges toxic NAPQI metabolites[2]. |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Hypertension | The thiolate anion directly chelates the catalytic Zn²⁺ ion in the ACE active site[2]. |

| Amifostine (WR-1065) | Reactive Oxygen Species (ROS) | Radiation Toxicity | The free aminothiol acts as a potent radical scavenger and antioxidant[2]. |

Cysteine as a Druggable Nucleophile: The Covalent Renaissance

Historically, the pharmaceutical industry avoided covalent inhibitors due to concerns over off-target toxicity and immune hypersensitivity (haptenization)[4]. However, the landscape has shifted dramatically. Today, approximately 30% of marketed drugs are covalent inhibitors, with cysteine being the most frequently targeted amino acid[4].

The Kinetic Causality of Covalent Targeting

Why target cysteine? Cysteine is one of the least abundant amino acids in the human proteome, which inherently reduces the statistical probability of off-target interactions[3]. When a specific cysteine is located within a drug-binding pocket, its local microenvironment (often surrounded by basic residues) can significantly lower its pKa. This increases the local concentration of the reactive thiolate anion (R-S⁻) at physiological pH, making it exponentially more reactive than standard surface cysteines[3].

The design of a Targeted Covalent Inhibitor (TCI) relies on a two-step kinetic process:

-

Reversible Association (

): The drug first binds non-covalently to the target pocket. This proximity effect is critical—it positions the electrophilic "warhead" directly adjacent to the target cysteine, preventing it from reacting with random thiols in the bloodstream[4]. -

Covalent Bond Formation (

): The proximal thiolate attacks the electrophilic warhead, forming a covalent adduct.

Caption: Kinetic and chemical pathway of cysteine-targeted covalent inhibition.

Table 2: Covalent Warheads Targeting Cysteine

| Warhead Chemistry | Example Drug | Target Protein (Residue) | Mechanism of Covalent Bond Formation |

| Acrylamide | Ibrutinib | BTK (Cys481) | Irreversible Michael addition; treats B-cell malignancies[3]. |

| Epoxide | Fosfomycin | MurA (Cys115) | Irreversible nucleophilic ring-opening; inhibits bacterial cell wall synthesis[4]. |

| Nitrile | Nirmatrelvir | SARS-CoV-2 Mpro (Cys145) | Reversible thioimidate formation; treats COVID-19[5]. |

Note on Reversibility: While early covalent drugs like Ibrutinib are irreversible, modern drug discovery is shifting toward reversible covalent inhibitors (like Nirmatrelvir). Nitrile and aldehyde warheads can form transient covalent bonds (thioimidates and hemithioacetals) that eventually dissociate, reducing the risk of permanent off-target protein modification[5].

Analytical Methodology: Quantifying Sulfhydryl Reactivity via Ellman's Assay

To develop thiol-based drugs or assess the reactivity of target cysteines, scientists require robust analytical methods. The gold standard for in-solution quantification of free sulfhydryl groups is Ellman's Assay , which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)[6].

The Chemical Rationale

DTNB reacts with a free sulfhydryl group via a thiol-disulfide exchange reaction to yield a mixed disulfide and one molecule of 2-nitro-5-thiobenzoic acid (TNB). In a slightly alkaline environment, TNB ionizes to the TNB²⁻ dianion, which exhibits an intense yellow color with a high molar extinction coefficient (14,150 M⁻¹cm⁻¹) at 412 nm[6].

Causality in Buffer Selection: The choice of buffer is the most critical parameter in this assay. We utilize a 0.1 M sodium phosphate buffer at pH 8.0 containing 1 mM EDTA.

-

Why pH 8.0? The reaction requires the thiolate anion (R-S⁻). A pH of 8.0 favors the deprotonation of the thiol without being so alkaline as to cause rapid auto-oxidation or hydrolysis of the DTNB reagent[1].

-

Why EDTA? Trace transition metals (e.g., Cu²⁺, Fe³⁺) catalyze the oxidation of free thiols into unreactive disulfides. EDTA chelates these metals, preserving the sample's integrity and ensuring accurate quantification[1].

Caption: Self-validating workflow for quantifying free sulfhydryls using DTNB.

Step-by-Step Protocol: Self-Validating Ellman's Assay

This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Reagent Preparation

-

Prepare the Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, adjusted precisely to pH 8.0[1].

-

Prepare the DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Self-Validation Check: Add 1 µL of β-mercaptoethanol to a 10 µL drop of DTNB solution. An immediate, intense yellow color confirms the reagent's active state[1].

Step 2: Standard Curve Generation

-

Prepare a 1.5 mM stock solution of Cysteine Hydrochloride Monohydrate in Reaction Buffer[6].

-

Perform a 2-fold serial dilution to create standards ranging from 0.1 mM to 1.5 mM. Include a blank (0 mM, buffer only). Fresh preparation is mandatory to prevent standard oxidation[1].

Step 3: Reaction Execution

-

In a 96-well flat-bottom plate, add 250 µL of each standard or unknown sample per well[6].

-

Add 50 µL of the DTNB Solution to each well.

-

Mix thoroughly and incubate at room temperature for exactly 15 minutes to allow the thiol-disulfide exchange to reach equilibrium[1].

Step 4: Data Acquisition and Analysis

-

Measure the optical absorbance at 412 nm using a spectrophotometer[6].

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Plot the corrected absorbance of the standards against their known concentrations. Interpolate the unknown sample concentrations from the linear regression of this standard curve[1].

Conclusion

The sulfhydryl group remains a cornerstone of medicinal chemistry. Whether engineered into a molecule to act as a reactive sink for toxins and a chelator for metalloenzymes, or targeted by highly tuned electrophilic warheads to irreversibly silence oncogenic kinases, the -SH group's unique electronic properties make it indispensable. As the field advances, the shift toward reversible covalent inhibitors will further refine our ability to target cysteine residues with unprecedented safety and efficacy.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

The Natural Occurrence and Pharmacology of 2,3,4,5-Tetrahydropyridine (Δ¹-Piperideine)

Executive Summary

The 2,3,4,5-tetrahydropyridine structure, commonly known as Δ¹-piperideine, is a highly reactive cyclic imine that serves as a fundamental biosynthetic hub for a vast array of piperidine alkaloids in the plant and animal kingdoms. As a transient intermediate rather than a stable end product, its isolation and study present unique technical challenges[1]. This whitepaper provides an in-depth technical analysis of the chemical nature, biosynthetic pathways, and pharmacological significance of 2,3,4,5-tetrahydropyridine and its derivatives. Furthermore, it outlines field-proven, self-validating experimental workflows for the biomimetic synthesis and biological evaluation of these privileged scaffolds.

Chemical Nature and Reactivity

2,3,4,5-Tetrahydropyridine (Molecular Formula:

-

Monomer-Trimer Equilibrium: In aqueous solutions at neutral pH, the molecule spontaneously trimerizes. However, in strongly acidic environments, the equilibrium shifts entirely toward the monomeric form[3].

-

Imine-Enamine Tautomerization: The compound can tautomerize into its enamine form (1,2,3,4-tetrahydropyridine), allowing it to act as both a versatile nucleophile and an electrophile[3]. This dual reactivity is the mechanistic basis for its role in complex alkaloid scaffold remodeling.

Biosynthetic Pathways: The Symmetric vs. Non-Symmetric Paradigm

The biosynthesis of Δ¹-piperideine from L-lysine has historically been understood through a two-step, symmetric pathway. However, recent transcriptomic and structural biology breakthroughs have fundamentally rewritten this paradigm.

-

The Classic Symmetric Pathway: L-lysine is first decarboxylated by Lysine Decarboxylase (LDC) to form cadaverine. Cadaverine is then oxidized by a copper amine oxidase, followed by spontaneous cyclization to form Δ¹-piperideine. Because cadaverine is a symmetric diamine, the original

and -

The Non-Symmetric Pathway: Recent studies on the plant Flueggea suffruticosa identified Δ¹-piperideine synthase (PS), a PLP-dependent enzyme that directly converts L-lysine to Δ¹-piperideine via an unprecedented oxidative deamination[5]. This direct route retains the non-symmetric nitrogen incorporation, resolving a long-standing mystery in the biosynthesis of complex piperidine alkaloids like securinine[5]. Downstream of this, single-cell transcriptomics has revealed that sulfotransferases mediate the scaffold remodeling of these intermediates into neosecurinane structures[6].

Figure 1: Symmetric vs. non-symmetric biosynthetic pathways of Δ¹-piperideine.

Pharmacological Significance & Drug Development

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety in drug discovery, with derivatives exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties[7].

A highly promising application lies in the development of antifungal agents inspired by natural piperideines found in fire ant venom. Researchers have synthesized various 6-alkyl-2,3,4,5-tetrahydropyridines to mimic these natural venoms[8]. Structure-Activity Relationship (SAR) studies demonstrate that the antifungal efficacy is strictly dependent on the C-6 aliphatic chain length, which dictates the molecule's ability to achieve optimal spatial interactions and insert into the fungal cellular membrane[9].

Quantitative Data: Antifungal Activity of 6-Alkyl Derivatives

The following table summarizes the Minimum Fungicidal Concentration (MFC) of synthetic 6-alkyl-2,3,4,5-tetrahydropyridines against opportunistic fungal pathogens. Activity peaks at C16 and C17 chain lengths, before dropping off sharply at C18[8][9].

| Compound | Alkyl Chain Length | C. neoformans MFC (μg/mL) | C. albicans MFC (μg/mL) | C. glabrata MFC (μg/mL) | C. krusei MFC (μg/mL) |

| 5c | C14 | >20.0 | >20.0 | >20.0 | >20.0 |

| 5d | C15 | Moderate | Moderate | Moderate | Moderate |

| 5e | C16 | 3.8 | 15.0 | 7.5 | 7.5 |

| 5f | C17 | Highly Active | Highly Active | Highly Active | Highly Active |

| 5g | C18 | Diminished | Diminished | Diminished | Diminished |

Experimental Workflows: Synthesis and Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating causality into every methodological choice.

Protocol 1: In Vitro Validation of Δ¹-Piperideine Synthase (PS) Activity

-

Step 1: Recombinant Expression. Express the PS gene in E. coli.

-

Causality: AlphaFold structural models reveal that PS contains a highly unstructured extended N-terminus[4]. Gentle lysis and protease inhibitors are required to prevent the truncation of this domain during purification.

-

-

Step 2: Coupled Enzyme Assay. Incubate purified PS with L-lysine and exogenous Pyridoxal 5'-phosphate (PLP).

-

Causality: PS is a PLP-dependent enzyme; adding exogenous PLP prevents false negatives caused by apo-enzyme formation. Because the oxidative deamination stoichiometrically produces

, a coupled assay using horseradish peroxidase (HRP) and Amplex Red allows for real-time, self-validating fluorescent tracking of Δ¹-piperideine formation[4].

-

-

Step 3: Isotopic Tracking. Utilize

-15N, 13C-lysine as the substrate.-

Causality: To definitively prove the non-symmetric pathway, heavy isotopes are used to track whether the

or

-

Protocol 2: Biomimetic Synthesis of 6-Alkyl-2,3,4,5-tetrahydropyridines

-

Step 1: N-Protection. React piperidin-2-one (valerolactam) with Boc-anhydride.

-

Causality: The lactam nitrogen must be protected. If left unprotected, the highly basic Grignard reagent in the next step will simply deprotonate the nitrogen, quenching the nucleophile and halting the reaction.

-

-

Step 2: Grignard Addition. Add the appropriate alkylmagnesium bromide (e.g., C16-MgBr) at -78°C.

-

Causality: The cryogenic temperature prevents the Grignard reagent from over-adding to the newly formed ketone, allowing the isolation of the intermediate N-Boc-amino ketone.

-

-

Step 3: Acidic Deprotection & Cyclization. Treat the intermediate with Trifluoroacetic acid (TFA).

-

Causality: TFA cleaves the Boc group, exposing the primary amine. Under these acidic conditions, the amine spontaneously undergoes intramolecular condensation with the carbonyl carbon, eliminating water to form the thermodynamically stable Δ¹-piperideine imine bond[9].

-

-

Step 4: Bio-Validation. Perform broth microdilution assays against Cryptococcus neoformans to determine the MFC[8].

Figure 2: Biomimetic synthesis and validation workflow for 6-alkyl derivatives.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3,4,5-Tetrahydropyridine | C5H9N | CID 68161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4,5-Tetrahydropyridine (Δ1-piperideine) and its derivatives. Synthesis and chemical properties - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 8. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6-thiol substituted tetrahydropyridines

Physicochemical Profiling and Synthetic Methodologies of 6-Thiol Substituted Tetrahydropyridines: A Comprehensive Technical Guide

Executive Summary

The 1,2,3,6-tetrahydropyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in neuroactive compounds, metabolic regulators, and antibacterial agents[1][2][3]. The introduction of a 6-thiol (or thione) substituent fundamentally alters the physicochemical landscape of the ring, modulating its conformational dynamics, electronic distribution, and redox reactivity[4]. This technical guide provides an in-depth analysis of 6-thiol substituted tetrahydropyridines, detailing their structural properties, synthetic workflows, and biological implications for drug development professionals.

Structural and Physicochemical Properties

1.1 Conformational Dynamics The tetrahydropyridine ring inherently possesses high conformational flexibility. X-ray crystallographic studies of highly functionalized tetrahydropyridines reveal that the ring predominantly adopts a "flattened boat" or "twisted chair" conformation[1]. The presence of the 6-thiol group introduces significant steric bulk and distinct hydrogen-bonding capabilities. In the solid state, intramolecular hydrogen bonding (e.g., N–H···S or N–H···O loops) stabilizes the puckered conformation, directly influencing the spatial orientation of adjacent substituents and the molecule's overall pharmacophore geometry[1].

1.2 Thiol-Thione Tautomerism and Electronic Effects A defining physicochemical trait of 6-thiol tetrahydropyridines is their thiol-thione tautomerism. In polar environments, the equilibrium heavily favors the thione (C=S) form, which acts as a strong hydrogen-bond acceptor. Conversely, the thiol (C-SH) tautomer is more prevalent in non-polar microenvironments, such as the lipophilic binding pockets of target proteins. This tautomerism dictates the pKa of the molecule; the electron-withdrawing nature of the thione/thiol group reduces the basicity of the adjacent ring nitrogen compared to unsubstituted piperidines, enhancing membrane permeability and favorably tuning ADMET properties[1].

1.3 Redox Reactivity and S-Nitrosation The 6-thiol moiety serves as a critical redox switch. In biological systems, small-molecule thiols undergo redox post-translational modifications (PTMs) in response to reactive oxygen and nitrogen species (RONS)[5]. The 6-thiol group can be oxidized to sulfenic acid (-SOH) or undergo S-nitrosation (-SNO) in the presence of nitric oxide[5]. This redox activity is highly relevant when designing neuroprotective agents, as the thiol group can scavenge free radicals or covalently bind to cysteine residues in target enzymes via disulfide exchange.

Table 1: Representative Physicochemical Parameters of 6-Thiol Tetrahydropyridines

| Parameter | Typical Range / Observation | Causality / Structural Implication |

| LogP (Octanol/Water) | 2.5 – 4.2 | Moderately lipophilic; optimal for blood-brain barrier (BBB) penetration in CNS targets. |

| pKa (Ring Nitrogen) | 6.5 – 7.8 | Lowered basicity due to the electron-withdrawing effect of the 6-thiol/thione group. |

| Ring Conformation | Flattened Boat / Twisted Chair | Puckering amplitude (~0.68 Å) driven by sp2 hybridization of the C=C bond and steric constraints[1]. |

| Tautomeric State | Thione (Polar) / Thiol (Non-polar) | Solvent-dependent equilibrium; impacts H-bonding donor/acceptor profile during receptor binding. |

Synthetic Methodologies

The synthesis of highly functionalized 6-thiol tetrahydropyridines (often isolated as tetrahydropyridinethiones) is efficiently achieved through multi-component reactions or the condensation of β-enaminonitriles[4][6]. These methods are preferred due to their high atom economy and the ability to introduce diverse substituents in a single pot.

Protocol 1: Synthesis of Tetrahydropyridinethione via β-Enaminonitrile Condensation Objective: To synthesize a 6-thiol/thione substituted tetrahydropyridine core using 2-aminocrotononitrile and cyanothioacetamide[4][6].

-

Preparation of the Reaction Mixture: Dissolve 0.01 mol of 2-aminocrotononitrile (nucleophile) and 0.01 mol of cyanothioacetamide (electrophile) in 20 mL of absolute ethanol. Causality: Ethanol is selected as the protic solvent to stabilize the highly polar transition states and facilitate the subsequent proton transfers during cyclization.

-

Catalyst Addition: Add a catalytic amount (approx. 0.1 mL) of piperidine. Causality: Piperidine (pKa ~11.2) acts as a specific base catalyst to deprotonate the active methylene group of cyanothioacetamide, generating a reactive carbanion without causing base-catalyzed hydrolysis of the sensitive nitrile groups[6].

-

Reflux and Cyclization: Heat the mixture to reflux (78 °C) for 3 to 4 hours. Causality: The elevated temperature drives the initial Michael addition of the enaminonitrile to the electrophile, followed by an intramolecular cyclization that eliminates ammonia (NH3) to form the tetrahydropyridinethione ring[6].

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid. Collect the solid via vacuum filtration and recrystallize from an ethanol/DMF mixture. Causality: Recrystallization removes unreacted starting materials and acyclic intermediates, ensuring high purity for downstream biological assays.

Synthetic workflow for 6-thiol tetrahydropyridines via β-enaminonitrile condensation.

Biological Applications and Target Interactions

The unique physicochemical profile of 6-thiol tetrahydropyridines enables their application across diverse therapeutic areas:

-

Metabolic Disorders: Tetrahydropyridine derivatives have been systematically optimized as potent human GPR119 agonists (e.g., EC50 < 10 nM). These compounds improve glycemic control and exhibit anti-obesity effects by enhancing basal metabolic rates[2].

-

Neuroprotection and MAO Inhibition: Highly functionalized tetrahydropyridines act as dual inhibitors of Monoamine Oxidase (MAO) A and B[1]. The 6-thiol variant, with its redox-active sulfur, can further protect dopaminergic neurons by scavenging RONS, preventing the oxidative stress typically seen in neurotoxicity models[5].

-

Antibacterial Agents: Five- and six-membered heterocycles containing sulfur and nitrogen are crucial in overcoming drug-resistant bacterial strains. The lipophilicity and hydrogen-bonding capacity of the 6-thiol group enhance penetration through Gram-negative outer membrane porins[3].

Redox signaling and S-nitrosation pathway of the 6-thiol moiety under oxidative stress.

Experimental Workflows for Physicochemical Characterization

To validate the structural integrity and tautomeric state of synthesized 6-thiol tetrahydropyridines, rigorous physicochemical characterization is required. This protocol serves as a self-validating system for the synthesis described in Protocol 1.

Protocol 2: Determination of Thiol-Thione Equilibrium via NMR Spectroscopy Objective: To quantify the ratio of thiol to thione tautomers in solution and verify the structural framework.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is chosen over non-polar solvents (like CDCl3) because the highly polar thione form exhibits poor solubility in non-polar media. Furthermore, DMSO stabilizes the thione tautomer via intermolecular hydrogen bonding, allowing for distinct resonance signals[4].

-

1H-NMR Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher. Look for the characteristic broad singlet associated with the N-H proton (typically around δ 10.0 - 12.0 ppm for the thione form) and the S-H proton (if the thiol form is present, usually around δ 3.0 - 4.5 ppm)[4].

-

13C-NMR Acquisition: Acquire the 13C-NMR spectrum. Causality: The 13C spectrum is definitive for tautomeric assignment. The C=S (thione) carbon typically resonates far downfield (δ 175 - 190 ppm), whereas the C-SH (thiol) carbon appears further upfield (δ 150 - 165 ppm).

-

Data Analysis: Integrate the respective signals to determine the tautomeric ratio. Use this data to correlate with the compound's experimental LogP and predict membrane permeability for downstream ADMET modeling.

References

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies Source: ACS Omega URL:[Link]

-

Design and biological evaluation of tetrahydropyridine derivatives as novel human GPR119 agonists Source: ResearchGate URL:[Link]

-

The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy Source: PMC / NIH URL:[Link]

-

β-Enaminonitriles in heterocylic synthesis: Synthesis of new tetrahydropyridinethione, pyridopyrimidines, pyridotriazines and dihydropyridines Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL:[Link]

-

Redox Post-translational Modifications of Protein Thiols in Brain Aging and Neurodegenerative Conditions—Focus on S-Nitrosation Source: Frontiers in Aging Neuroscience URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Frontiers | Redox Post-translational Modifications of Protein Thiols in Brain Aging and Neurodegenerative Conditions—Focus on S-Nitrosation [frontiersin.org]

- 6. ias.ac.in [ias.ac.in]

Tautomeric Dynamics of Substituted Tetrahydropyridines: Mechanistic Insights and Analytical Workflows

Executive Summary

Substituted tetrahydropyridines (THPs) are critical structural motifs found in numerous bioactive alkaloids, synthetic pharmacophores, and flavor compounds. A defining chemical feature of the THP ring is its dynamic enamine-imine tautomerism. For drug development professionals and synthetic chemists, understanding and controlling this prototropic equilibrium is paramount, as the tautomeric state directly dictates the molecule's three-dimensional conformation, lipophilicity, and receptor-binding profile. This technical guide explores the mechanistic drivers of THP tautomerism and provides self-validating experimental protocols for elucidating these structures.

Mechanistic Foundations of THP Tautomerism

Substituted THPs are cyclic imines that exist in a dynamic equilibrium with their corresponding enamine tautomers. In the foundational, unsubstituted case of 1-piperideine (2,3,4,5-tetrahydropyridine), the equilibrium heavily favors the imine form (Δ¹-piperideine) over the endocyclic enamines (1,2,3,4-THP and 1,2,5,6-THP) 1. This imine-enamine interconversion is mechanistically analogous to keto-enol tautomerism, involving the migration of a proton and the shifting of a double bond 1.

However, introducing substituents fundamentally alters this thermodynamic landscape. For example, 6-acetyl-2,3,4,5-tetrahydropyridine exists in a chemical equilibrium with its enamine tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine, at a roughly 1:2 ratio favoring the enamine form under standard conditions 2. The causality behind this shift is rooted in resonance stabilization: an electron-withdrawing or conjugating group (like an acetyl group) at the 6-position extends the conjugated π-system when the double bond is in the 1,2,3,4-position, significantly lowering the Gibbs free energy of the enamine state.

Logical framework of factors governing THP imine-enamine tautomerization.

Implications in Drug Design and Bioisosterism

In drug design, the tautomeric state of a heteroaromatic ring dictates its pharmacodynamic profile. The prototropic shift between a cyclic nitrogen atom and an adjacent carbon substituent creates two distinct bioisosteric entities 3.

-

Imine Form : Lacks a proton on the nitrogen, acting exclusively as a hydrogen-bond acceptor.

-

Enamine Form : Possesses an N-H bond, allowing it to act as both a hydrogen-bond donor and acceptor.

Understanding this duality is crucial. If a target receptor's binding pocket requires a hydrogen bond donor, the THP scaffold must be substituted in a way that thermodynamically favors the enamine tautomer in the local microenvironment.

Quantitative Comparison of THP Tautomers

| Compound / Substituent | Imine Tautomer | Enamine Tautomer | Dominant Form (Environment) | Keq (Enamine/Imine) |

| 1-Piperideine | Δ¹-piperideine (2,3,4,5-THP) | 1,2,3,4-THP | Imine (Aqueous) | < 0.1 |

| 6-Acetyl-THP | 6-Acetyl-2,3,4,5-THP | 6-Acetyl-1,2,3,4-THP | Enamine (Standard State) | ~ 2.0 |

| 2-Acetyl-THP | 2-Acetyl-3,4,5,6-THP | 2-Acetyl-1,4,5,6-THP | Enamine (Vapor Phase) | > 1.0 |

Experimental Methodologies: Self-Validating Protocols

Quantifying tautomeric equilibria requires robust analytical techniques, as rapid interconversion can lead to time-averaged signals that obscure structural realities. The following protocols are designed as self-validating systems to ensure absolute structural certainty.

Protocol 1: NMR-Based Quantification of THP Tautomeric Equilibrium

NMR spectroscopy remains the gold standard for investigating tautomeric equilibria in solution [[1]](). This protocol cross-references solvent effects with variable-temperature thermodynamics.

-

Synthesis & Purification : Synthesize the substituted THP. Crucially, purify the compound via vacuum distillation immediately prior to analysis to remove protic impurities (like water or residual acids) that artificially catalyze tautomerization.

-

Sample Preparation (Causality of Solvent Choice) : Dissolve 5-10 mg of the THP in 0.5 mL of a deuterated solvent. The choice of solvent is deliberate: CDCl₃ mimics a lipophilic receptor pocket and often stabilizes the enamine via intramolecular hydrogen bonding, whereas DMSO-d₆ acts as a competitive H-bond acceptor, disrupting intramolecular stabilization and shifting the equilibrium toward the imine 4.

-

Variable-Temperature (VT) NMR Acquisition : Acquire ¹H and ¹³C NMR spectra from 298 K down to 253 K. Causality: Lowering the temperature slows the proton exchange rate below the NMR timescale, resolving broad time-averaged peaks into distinct, quantifiable signals for both the imine and enamine forms.

-

Integration and Calculation : Integrate distinct resonances (e.g., the N-H proton of the enamine vs. the α-protons of the imine) to determine the molar ratio and calculate

. -

Thermodynamic Validation : Plot

vs.

Protocol 2: Vapor-Phase Elucidation via GC-IR/MS

For volatile THP derivatives (e.g., flavor compounds), vapor-phase analysis is required. Low-resolution MS alone is prone to structural assignment errors due to identical molecular weights and similar fragmentation patterns 5.

-

Injection & Separation : Inject the mixture into a GC with a non-polar capillary column. The tautomers separate based on differing dipole moments.

-

Vapor-Phase IR Detection (Orthogonal Validation) : Route the eluent through a light-pipe FT-IR cell. The enamine form is unambiguously identified by a distinct N-H stretch (~3300 cm⁻¹), which is fundamentally absent in the imine form 5.

-

High-Resolution MS : Simultaneously acquire high-resolution exact mass data to self-validate that the separated peaks are true tautomers and not thermal degradation artifacts 5.

Step-by-step experimental workflow for elucidating THP tautomeric ratios.

References

- BenchChem Technical Support Team. "An In-depth Technical Guide on the Tautomerism and Equilibrium of 1-Piperideine." BenchChem.

- Wikipedia Contributors. "6-Acetyl-2,3,4,5-tetrahydropyridine." Wikipedia.

- U-Tokyo. "Bioisosterism: A Rational Approach in Drug Design.

- Sanders, R. A., et al. "Elucidation of Tautomer Structures of 2-acetyltetrahydropyridine Using Gas chromatography/mass Spectrometry and Gas chromatography/infrared Spectroscopy." Eur J Mass Spectrom.

- J Org Chem. "Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 4. Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems: characterization by 13C NMR chemical shifts, PM3 charge densities, and isodesmic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidation of tautomer structures of 2-acetyltetrahydropyridine using gas chromatography/mass spectrometry and gas chromatography/infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Advanced Thiol-Based Bioconjugation: Navigating Stability and Specificity Beyond Conventional Linkers

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Pitfalls of Thiol-Based Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutics, diagnostics, and biological research.[1] Among the canonical amino acids, cysteine is a uniquely powerful target for site-specific modification. Its thiol (-SH) side chain is a soft nucleophile with a pKa of approximately 8, allowing it to be selectively targeted at physiological pH, where it is more nucleophilic than the more abundant amine groups found in lysine residues.[2] This unique reactivity has made thiol-based conjugation a foundational strategy for creating everything from antibody-drug conjugates (ADCs) to PEGylated proteins and immobilized enzymes.[][4]

For decades, the field has been dominated by maleimide chemistry, which reacts with thiols via a Michael addition to form a stable thioether bond.[2] This reaction is rapid, highly selective within a pH range of 6.5-7.5, and proceeds under mild, aqueous conditions.[] However, the resulting succinimidyl thioether linkage, long considered stable, is now understood to have significant liabilities, particularly for in-vivo applications. These conjugates are susceptible to a retro-Michael reaction, leading to deconjugation, and can undergo thiol exchange with endogenous thiols like glutathione or serum albumin.[5][6] This can result in premature payload release and off-target effects, compromising both the efficacy and safety of therapeutic conjugates.[5]

This guide provides a comprehensive overview of advanced thiol-based bioconjugation strategies designed to overcome these stability challenges. We will delve into the mechanisms of maleimide instability and present detailed protocols for both traditional and next-generation conjugation techniques that yield more robust and reliable bioconjugates.

A Note on the Analyte 2,3,4,5-tetrahydropyridine-6-thiol: Initial exploration for this specific molecule as a bioconjugation tool reveals it is not an established or documented reagent within the current scientific literature. Based on its structure, it would likely exist in equilibrium with its more stable tautomeric form, a thiolactam. While novel reagents are constantly being developed, this guide will focus on well-characterized, field-proven strategies that offer immediate and reliable solutions to common bioconjugation challenges. We will explore validated cyclic linkers that provide enhanced stability, aligning with the likely intent of exploring structures beyond simple maleimides.

Part 1: The Chemistry of Thiol-Maleimide Conjugate Instability

Understanding the failure modes of traditional maleimide conjugates is critical for designing better alternatives. The succinimidyl thioether linkage is vulnerable to three primary degradation pathways, particularly under physiological conditions (pH 7.4, 37 °C).

-

Retro-Michael Reaction: The Michael addition that forms the conjugate is reversible. The thioether bond can cleave, releasing the original thiol-containing biomolecule and the maleimide-linked payload. This process is a significant contributor to payload loss in vivo.[5]

-

Thiol Exchange: Endogenous thiols, most notably glutathione (GSH) which is present in millimolar concentrations within cells and low levels in plasma, can attack the succinimidyl thioether. This results in the transfer of the payload from the target biomolecule to the competing thiol, leading to off-target effects.[6]

-

Hydrolysis: The succinimide ring of the maleimide is susceptible to hydrolysis, especially at pH values above 7.5. This ring-opening reaction forms a maleamic acid derivative, which is no longer susceptible to the retro-Michael reaction but represents a permanent, and structurally different, modification of the original conjugate.[2]

These degradation pathways are not mutually exclusive and present a significant challenge for the development of long-circulating ADCs and other therapeutic bioconjugates.

Caption: Instability pathways of thiol-maleimide bioconjugates.

Part 2: Advanced Strategies for Stable Thiol Bioconjugation

To address the limitations of maleimides, researchers have developed innovative strategies that either modify the maleimide structure or utilize entirely different electrophilic partners for the thiol group.

Strategy A: Intramolecular Cyclization to a Stable Thiazine Linker

A highly effective strategy involves the reaction of a maleimide with a peptide or protein that contains an N-terminal cysteine residue. Following the initial Michael addition, the adjacent deprotonated amine of the N-terminal cysteine attacks the carbonyl group of the maleimide ring. This irreversible intramolecular cyclization forms a stable, six-membered thiazine ring.[7]

This approach has several advantages:

-

Enhanced Stability: The resulting thiazine linker is markedly more stable and is not susceptible to retro-Michael or thiol exchange reactions.[6][7]

-

Homogeneity: The reaction is stereoselective, yielding a single diastereomer, which is advantageous for therapeutic applications where product consistency is paramount.[7]

-

Site-Specificity: It leverages the unique position of an N-terminal cysteine, which can often be introduced via protein engineering without disrupting protein function.

Caption: Formation of a stable thiazine linker from an N-terminal cysteine.

Strategy B: Alternative Thiol-Reactive Electrophiles

A wide array of alternative chemical groups have been developed to form highly stable thioether bonds without the liabilities of maleimides.

| Reagent Class | Reaction Mechanism | Bond Formed | Key Advantages | Key Considerations |

| Haloacetyls (Iodo/Bromoacetamides) | SN2 Nucleophilic Substitution | Thioether | Forms a very stable, irreversible bond.[8] | Slower reaction rates than maleimides; can show some reactivity towards histidine and methionine at higher pH.[8] |

| Vinyl Sulfones | Michael Addition | Thioether | Forms a highly stable, irreversible bond. Excellent selectivity for thiols.[9] | Reaction kinetics are generally slower than maleimides. |

| Pyridazinediones (PD) | Michael Addition | Thioether | Resistant to hydrolysis. The resulting conjugates show reduced thiol exchange compared to maleimides.[2] | Can still undergo retro-Michael reaction, though often slower than maleimides. |

| 5-Methylene Pyrrolones (5MPs) | Michael Addition | Thioether | Highly thiol-specific and stable against hydrolysis. The conjugation is reversible at high pH or via thiol exchange, making it a "tracelessly removable" tool.[10] | Reversibility may not be desirable for all applications requiring long-term stability. |

Part 3: Experimental Protocols

The following protocols provide step-by-step guidance for performing and evaluating thiol-based bioconjugation reactions. As a Senior Application Scientist, I stress the importance of analytical validation at each stage.

Protocol 1: General Protein Conjugation via Maleimide Linker

This protocol provides a baseline method for conjugating a maleimide-functionalized molecule (e.g., a dye, drug, or PEG linker) to a protein containing cysteine residues.

Materials:

-

Protein with accessible cysteine(s) (e.g., antibody, Fab fragment)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Maleimide-functionalized reagent

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Reagent: N-acetylcysteine or L-cysteine (100 mM in water)

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation (Disulfide Reduction):

-

a. Dissolve the protein in degassed Conjugation Buffer to a final concentration of 2-10 mg/mL.

-

b. To reduce interchain disulfides (e.g., in an antibody), add TCEP to a final concentration of 1-5 mM (a 20-50 fold molar excess over the protein). Rationale: TCEP is a potent, odor-free reducing agent that does not contain a thiol, preventing it from competing in the subsequent conjugation step.

-

c. Incubate at 37°C for 60-90 minutes under an inert atmosphere (nitrogen or argon) if possible.

-

-

Reagent Preparation:

-

a. Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Rationale: Maleimides can hydrolyze in aqueous solutions; preparing the stock in anhydrous solvent minimizes degradation.

-

-

Conjugation Reaction:

-

a. Add the maleimide stock solution to the reduced protein solution. A typical starting point is a 10-20 fold molar excess of the maleimide reagent over the protein.

-

b. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Rationale: The reaction is typically rapid, but longer incubation can ensure complete conjugation, especially at lower concentrations.[8]

-

-

Quenching:

-

a. Add the quenching reagent to a final concentration of ~2 mM to react with any excess maleimide reagent. Incubate for 15 minutes. Rationale: This prevents the unreacted maleimide from modifying the purification column or other molecules.

-

-

Purification:

-

a. Purify the resulting bioconjugate from excess reagent and quenching byproducts using an SEC column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

b. Collect fractions and monitor the protein concentration using absorbance at 280 nm.

-

-

Characterization:

-

a. Drug-to-Antibody Ratio (DAR): Determine the average number of molecules conjugated per protein using UV-Vis spectroscopy by measuring absorbance at 280 nm (for protein) and the λmax of the conjugated molecule.

-

b. Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and analytical SEC to assess purity, integrity, and the presence of aggregates.

-

Protocol 2: Stability Assessment of Bioconjugates

This protocol is essential for validating the stability of your conjugate and comparing different linker technologies.

Materials:

-

Purified Bioconjugate (from Protocol 1 or other methods)

-

Human or mouse plasma

-

Glutathione (GSH) solution (100 mM in PBS, pH 7.4)

-

Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Plasma Stability Assay:

-

a. Dilute the bioconjugate into plasma to a final concentration of ~0.1 mg/mL.

-

b. Incubate the mixture at 37°C.

-

c. At various time points (e.g., 0, 1, 6, 24, 72 hours), take an aliquot of the sample.

-

d. Process the sample to precipitate plasma proteins (e.g., with acetonitrile) if necessary for your analytical method.

-

e. Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate remaining.

-

-

Glutathione (GSH) Challenge Assay:

-

a. Incubate the bioconjugate (~0.1 mg/mL in PBS, pH 7.4) with a significant excess of GSH (e.g., 1 mM final concentration). Rationale: This mimics the intracellular reducing environment and accelerates any potential thiol exchange.[6]

-

b. Incubate at 37°C.

-

c. At various time points, analyze aliquots by HPLC or LC-MS to monitor for the appearance of the deconjugated biomolecule or the GSH-payload adduct.

-

Conclusion

The field of bioconjugation is continuously evolving, driven by the need for more stable, specific, and effective therapeutic and diagnostic agents. While traditional maleimide chemistry remains a valuable tool, a thorough understanding of its limitations is crucial. The adoption of advanced strategies, such as the formation of ultra-stable thiazine linkers or the use of next-generation electrophiles, provides researchers with a robust toolkit to build superior bioconjugates. By pairing innovative chemistry with rigorous analytical characterization, scientists can ensure the stability and integrity of their molecules, paving the way for safer and more efficacious products.

References

-

BOC Sciences. (n.d.). Thiol-Based Conjugation Methods for ADC. Bioconjugation - BOC Sciences.

-

Staderini, S., et al. (2024). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications.

-

Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC.

-

Barner-Kowollik, C. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.

-

Poole, L. B., & Nelson, K. J. (2010). Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH.

-

High Force Research. (n.d.). Thiol-Specific Linker for Bioconjugation. High Force Research.

-

Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - AR.

-

Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne.

-

Bachem Americas, Inc. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate.

-

Bachem Americas, Inc. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed.

-

Arote, R. B., & Kim, D. (2021). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC.

-

BenchChem. (n.d.). Navigating the Thiol-Reactive Landscape: A Comparative Guide to Bioconjugation Linkers. Benchchem.

-

Zhou, H., et al. (2017). Thiol-Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. PMC.

-

BioNordika. (n.d.). Bioconjugation application notes. BioNordika.

-

University of Bath. (n.d.). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal.

Sources

- 1. Bioconjugation application notes [bionordika.dk]

- 2. pubs.acs.org [pubs.acs.org]

- 4. hfrchemistry.com [hfrchemistry.com]

- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocols for Site-Specific Protein Modification via Cysteine Arylation

Scientific Rationale: The Shift from Alkylation to Arylation

In the landscape of bioconjugation, cysteine remains the premier target for site-specific protein modification due to its low natural abundance and inherently high nucleophilicity at physiological pH. Historically, the field has relied heavily on alkylation strategies—specifically Michael additions to maleimides or S_N2 reactions with α-halocarbonyls.

The Causality of Instability: While maleimide chemistry is rapid, the resulting succinimide thioether linkages (S–C(sp³)) are thermodynamically vulnerable. Under physiological reducing conditions, these linkages undergo retro-Michael reactions, leading to premature payload release and off-target thiol exchange (e.g., transfer to human serum albumin).

The Arylation Advantage: Cysteine arylation addresses this fundamental flaw by generating a highly stable S–C(sp²) bond[1]. This linkage is entirely resistant to retro-Michael cleavage, exogenous thiols, and physiological pH fluctuations, making it an essential methodology for the development of stable antibody-drug conjugates (ADCs), macrocyclic peptides, and therapeutic proteins[1][2].

Mechanistic Pathways of Cysteine Arylation

The rational design of cysteine arylation protocols relies on three distinct mechanistic pathways, each offering unique advantages depending on the electronic nature of the desired payload.

-

Nucleophilic Aromatic Substitution (S_NAr): This metal-free pathway requires electron-deficient arenes (e.g., perfluoroarenes, chloronitrobenzenes, or heteroaryl methylsulfones like MSBT)[1]. The reaction proceeds via a negatively charged Meisenheimer complex. By tuning the steric hindrance of aryl thioethers, researchers can even engineer cleavable S_NAr linkages for reversible modifications[3].

-

Organometallic-Mediated Arylation: To conjugate electron-neutral or electron-rich arenes (which fail in S_NAr), transition metals such as Palladium (Pd) or Gold (Au) are utilized[1][4]. Pre-formed Pd(II) oxidative addition complexes (OACs) rapidly coordinate the cysteine thiolate, followed by reductive elimination to form the S-aryl bond[2].

-

Photoredox Catalysis: A biocompatible, metal-free alternative utilizing visible light, organic dyes (e.g., Eosin Y), and aryldiazonium salts to generate aryl radicals that selectively trap cysteine thiols[5].

Mechanistic divergence of cysteine arylation via SNAr and Organometallic pathways.

Quantitative Comparison of Arylation Modalities

| Modality | Representative Reagents | Primary Mechanism | Optimal pH | Key Advantage | Limitation |

| S_NAr | Perfluoroarenes, MSBT | Addition-Elimination | 7.5 – 8.5 | Metal-free, highly chemoselective | Restricted to electron-deficient arenes |

| Organometallic | Pd(II) OACs, Au(III) complexes | Oxidative Addition / Reductive Elimination | 6.5 – 8.0 | Broad substrate scope (tolerates electron-rich payloads) | Requires synthesis of metal complexes |

| Photoredox | Diazonium salts + Eosin Y | Radical Trapping | 7.0 – 8.0 | Mild, room temperature, visible-light driven | Diazonium salt instability |

Experimental Protocols

Protocol A: Chemoselective S_NAr Arylation using Heteroaryl Methylsulfones

Causality Note: Methylsulfonyl benzothiazole (MSBT) is utilized because the methylsulfonyl group acts as an exceptional leaving group, drastically lowering the activation energy required for S_NAr without the need for toxic heavy metals[1].

Materials:

-

Target protein containing a free cysteine (10–50 µM final concentration)

-

MSBT-functionalized payload (10 mM stock in DMSO)

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0[3]

-

Zeba Spin Desalting Columns (7K MWCO)

Step-by-Step Methodology:

-

Preparation: Ensure the protein's cysteine is fully reduced. If stored in DTT or β-mercaptoethanol (BME), remove these reagents completely via spin desalting. Why? DTT/BME contain competing thiols that will irreversibly consume the MSBT reagent.

-

Reaction Initiation: Dilute the protein to 20 µM in the Reaction Buffer. Add the MSBT reagent to a final concentration of 200 µM (10 molar equivalents). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the mixture at 25°C for 1 to 2 hours with gentle end-over-end mixing.

-

Quenching & Purification: Quench the reaction by adding a 100-fold excess of L-cysteine (relative to the MSBT reagent) for 10 minutes. Purify the arylated protein using a fresh Zeba Spin column pre-equilibrated with PBS.

Protocol B: Organometallic Palladium-Mediated S-Arylation

Causality Note: Pre-formed Pd(II) oxidative addition complexes (OACs) are used instead of in-situ cross-coupling. This prevents exposing the delicate protein to harsh temperatures, strong bases, or active Pd(0) species that cause protein precipitation[2].

Materials:

-

Target protein (10–50 µM)

-

Pre-synthesized Pd(II)-OAC reagent (e.g., RuPhos-Pd(II)-Aryl complex)

-

Reaction Buffer: 20 mM HEPES or PBS, pH 7.4

Step-by-Step Methodology:

-

Reduction: Treat the protein with 10 equivalents of TCEP for 30 minutes to reduce disulfides. Critical Step: Remove TCEP via spin filtration before proceeding. While TCEP lacks a thiol, its phosphine core can coordinate and poison the Pd(II) center.

-

Conjugation: To the protein solution (20 µM in PBS), add 5–10 equivalents of the Pd(II)-OAC reagent (from a freshly prepared DMSO stock).

-

Incubation: React at room temperature for 30–60 minutes. The high electrophilicity of the Pd(II) center drives rapid kinetics[2].

-

Metal Scavenging & Purification: Add a metal scavenger (e.g., 3-mercaptopropionic acid or a commercial Pd-scavenging resin) to sequester the eliminated Pd(0) species. Purify via Size Exclusion Chromatography (SEC).

End-to-end self-validating workflow for site-specific cysteine arylation.

Self-Validating System & Troubleshooting (Quality Control)

A robust bioconjugation protocol must be self-validating. To ensure the scientific integrity of the arylation, implement the following orthogonal validation steps:

-

Intact Mass Spectrometry (LC-MS): This is the definitive proof of conjugation. You must observe a clean mass shift corresponding exactly to the mass of the aryl payload minus the leaving group (e.g., -HF for perfluoroarenes, or -PdL for organometallics). Absence of +2x or +3x mass shifts confirms site-selectivity.

-

Ellman’s Assay (DTNB): Use 5,5'-dithiobis-(2-nitrobenzoic acid) to quantify free thiols. A successful reaction will show a >95% reduction in absorbance at 412 nm compared to the unreacted protein control, proving the cysteine has been covalently occupied.

-

Troubleshooting Incomplete Conversion: If conversion is low, verify that the protein is not sterically occluding the cysteine. Denaturing the protein slightly (e.g., adding 1-2 M Urea) during the reaction can diagnose steric hindrance. If conversion improves, the native conformation is burying the target residue.

References

-

Arylation Chemistry for Bioconjugation - PMC - NIH. National Institutes of Health. Available at:[Link]

-

Cleavable and Tunable Cysteine-Specific Arylation Modification by Aryl Thioethers. Chemical Science (RSC Publishing). Available at:[Link]

-

Visible‐Light‐Mediated Selective Arylation of Cysteine in Batch and Flow - PMC. National Institutes of Health. Available at:[Link]

-

Tuning cyclometalated gold(III) for cysteine arylation and ligand-directed bioconjugation. National Institutes of Health. Available at:[Link]

-

Organometallic palladium reagents for cysteine bioconjugation. MIT Open Access Articles. Available at: [Link]

Sources

- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tuning cyclometalated gold(III) for cysteine arylation and ligand-directed bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visible‐Light‐Mediated Selective Arylation of Cysteine in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Thiol-Mediated Labeling of Peptides and Proteins with Tetrahydropyridine-Containing Moieties

Introduction: The Power of Precision in Bioconjugation

In the landscape of modern biological research and therapeutic development, the ability to selectively modify proteins and peptides is paramount. Site-specific bioconjugation allows for the attachment of probes, drugs, and other functionalities to biomolecules, enabling detailed investigation of their function, localization, and interactions.[1] Among the canonical amino acids, cysteine, with its unique thiol (-SH) group, stands out as a prime target for such modifications. The relatively low natural abundance of cysteine and the high nucleophilicity of its thiolate anion form provide a chemical handle for precise and efficient labeling.[2][3][4]

This guide provides a comprehensive overview of the core chemical strategies used to target thiols for bioconjugation, with a specific focus on how these methods can be applied to label proteins with complex, bioactive scaffolds such as tetrahydropyridines. Tetrahydropyridines (THPs) are a significant class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[5][6][7] By leveraging robust thiol-based chemistries, these potent scaffolds can be attached to targeting proteins or peptides, opening new avenues for drug delivery, diagnostic imaging, and fundamental research. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the critical parameters for achieving successful and reproducible conjugations.

Section 1: Foundational Chemistries for Thiol-Specific Labeling

The success of any bioconjugation strategy hinges on the choice of a chemical reaction that is selective, high-yielding, and proceeds under biocompatible conditions (i.e., aqueous environment, neutral pH, and ambient temperature). Two cornerstone methodologies for targeting thiols are Michael addition and Native Chemical Ligation (NCL).

Michael Addition: The Workhorse of Thiol Bioconjugation

The thiol-Michael addition is a widely used reaction where a nucleophilic thiol attacks an electron-deficient double bond of a Michael acceptor, such as a maleimide.[3] This reaction is highly efficient and selective for thiols at physiological pH, where the cysteine side chain is sufficiently nucleophilic to react while other residues, like the more abundant amines on lysine, are protonated and largely unreactive.[8]

Causality Behind the Choice: The popularity of maleimide chemistry stems from its rapid reaction kinetics and high selectivity. However, a critical consideration is the stability of the resulting succinimidyl thioether linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo, leading to payload exchange.[9][10] More recent developments have introduced reagents like phenyloxadiazolyl methyl sulfones (PODS), which react specifically with thiols to form more stable linkages, addressing this key limitation.[9][10]

Caption: Workflow of Thiol-Michael Addition with a Maleimide.

Native Chemical Ligation (NCL): Forging Native Peptide Bonds

Native Chemical Ligation (NCL) is a powerful technique for ligating two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[11] The process is initiated by a chemoselective transthioesterification, followed by a rapid, irreversible intramolecular S-to-N acyl shift that forms a native peptide bond at the ligation site.[12][13]

Causality Behind the Choice: NCL is transformative because it allows for the synthesis of large proteins that are inaccessible by standard solid-phase peptide synthesis (SPPS).[11] It enables the precise introduction of modifications, such as isotopic labels or post-translational modifications, within a specific segment of a protein. The reaction's high chemoselectivity means no protecting groups are needed for other amino acid side chains, simplifying the overall synthetic scheme.[11]

Caption: Mechanism of Native Chemical Ligation (NCL).

Section 2: Application Focus - Labeling with Tetrahydropyridine Derivatives

Tetrahydropyridine (THP) scaffolds are privileged structures in medicinal chemistry, forming the core of many pharmacologically active agents.[7] To conjugate a THP-containing molecule (the "payload") to a protein, the THP molecule must first be derivatized with a thiol-reactive handle. This creates a bifunctional linker that tethers the bioactive THP core to the protein of interest.

The most common approach is to functionalize the THP molecule with a maleimide group, creating a "THP-maleimide" probe that can then be reacted with a protein's cysteine residue(s) as described in Section 1.1.

Caption: Conceptual workflow for creating a THP-protein conjugate.

Section 3: Experimental Protocols

The following protocols provide a robust framework for labeling proteins with thiol-reactive probes.

Protocol 1: Cysteine-Specific Labeling with a Maleimide Probe

This protocol describes a general method for conjugating a maleimide-functionalized molecule (e.g., THP-Maleimide) to a protein containing one or more accessible cysteine residues.

Self-Validation: The protocol includes steps for removing the reducing agent before adding the maleimide probe. This is critical because common reducing agents like DTT contain thiols and will compete with the protein for the probe, while others like TCEP can also react with maleimides.[14] Success is validated by comparing labeled and unlabeled protein via SDS-PAGE and Mass Spectrometry.

Materials:

-

Protein of interest (in a buffer without primary amines, e.g., Phosphate Buffered Saline, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (100 mM stock in water)

-

Maleimide-functionalized probe (10 mM stock in DMSO or DMF)

-

Phosphate Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Desalting column (e.g., PD-10) or spin filtration unit appropriate for the protein's molecular weight.

-

Quenching reagent: L-cysteine or β-mercaptoethanol (1 M stock in water)

Procedure:

-

Protein Preparation and Reduction (If Necessary):

-

Dissolve the protein to a final concentration of 1-5 mg/mL in Phosphate Buffer.

-

Expert Insight: If the protein contains disulfide bonds that need to be reduced to free up thiols for labeling, add TCEP to a final concentration of 10-20 fold molar excess over the protein. TCEP is preferred over DTT as it does not contain a thiol group and is more stable.[14]

-

Incubate at room temperature for 60 minutes.

-

-

Removal of Excess Reducing Agent:

-

Remove the excess TCEP from the protein solution using a desalting column or through buffer exchange with a spin filtration unit, equilibrating with fresh Phosphate Buffer.

-

Causality: This step is crucial to prevent the reducing agent from reacting with and consuming the maleimide probe.[14]

-

-

Conjugation Reaction:

-

Immediately after removing the TCEP, add the maleimide-functionalized probe to the protein solution. Use a 10- to 20-fold molar excess of the probe over the protein.

-

Expert Insight: Add the probe stock solution dropwise to the protein solution while gently vortexing to prevent localized high concentrations that could lead to protein precipitation.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may need to be determined empirically.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess maleimide probe.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted probe and quenching reagent by size exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

-

Protocol 2: Characterization of the Labeled Protein

Confirming the success and stoichiometry of the labeling reaction is a critical final step.

Methods:

-

SDS-PAGE Analysis:

-

Run samples of the unlabeled starting protein and the final purified conjugate on an SDS-PAGE gel.

-

If the attached probe has a significant molecular weight, a shift in the band corresponding to the labeled protein will be visible. If the probe is fluorescent, the gel can be imaged on a fluorescence scanner before staining with Coomassie to visualize the specific labeling.

-

-

UV-Vis Spectroscopy:

-

If the probe has a distinct absorbance spectrum, the degree of labeling (DOL) can be calculated by measuring the absorbance of the conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the probe's absorbance maximum.

-

-

Mass Spectrometry (MS):

-

This is the most definitive method for confirming conjugation. Techniques like MALDI-TOF or ESI-MS can precisely measure the mass of the conjugate. The mass increase should correspond to the mass of the attached probe molecule(s).[15]

-

Section 4: Quantitative Data and Key Parameters

The efficiency of thiol-based labeling is influenced by several factors. The table below summarizes key parameters for the maleimide-thiol reaction.

| Parameter | Recommended Range | Rationale & Expert Insight |